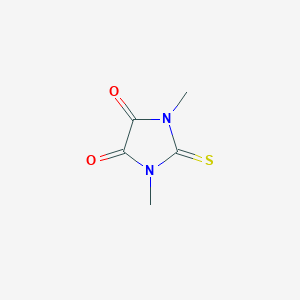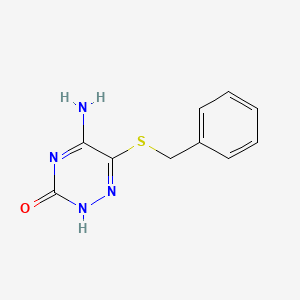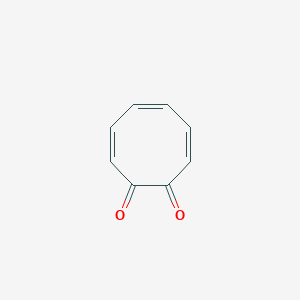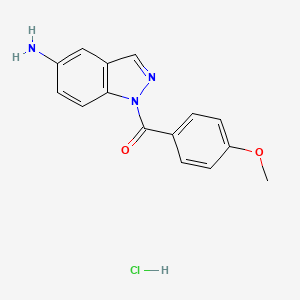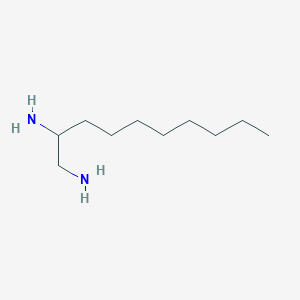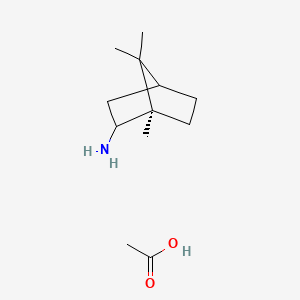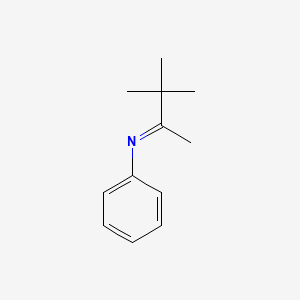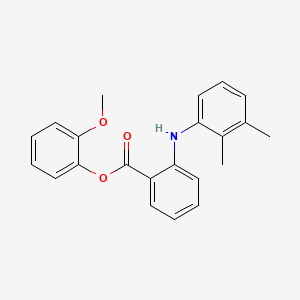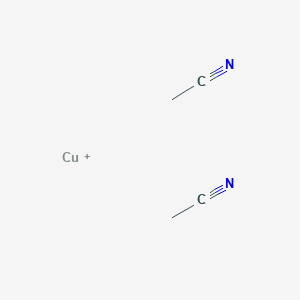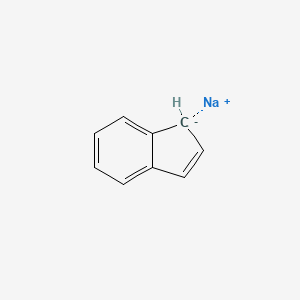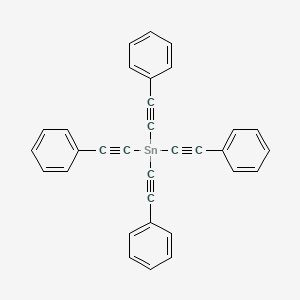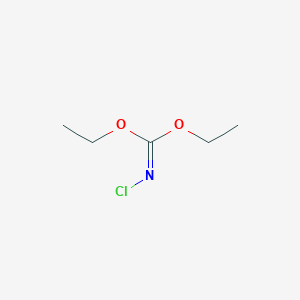
Diethyl chlorocarbonimidate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl chlorocarbonimidate is an organic compound with the chemical formula C₅H₁₀ClNO. It is a versatile reagent used in organic synthesis, particularly in the formation of carbamates and ureas. This compound is known for its reactivity and ability to introduce the chlorocarbonimidate functional group into various molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Diethyl chlorocarbonimidate can be synthesized through several methods. One common method involves the reaction of diethylamine with phosgene, followed by the addition of hydrogen chloride. The reaction is typically carried out under controlled conditions to ensure the safety and purity of the product.
Industrial Production Methods
In industrial settings, this compound is produced using large-scale reactors with precise temperature and pressure controls. The use of phosgene, a highly toxic and reactive gas, requires stringent safety measures and specialized equipment to prevent any hazardous incidents.
Analyse Chemischer Reaktionen
Types of Reactions
Diethyl chlorocarbonimidate undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines to form carbamates and ureas.
Hydrolysis: In the presence of water, it hydrolyzes to form diethylamine and carbon dioxide.
Addition Reactions: It can participate in addition reactions with compounds containing active hydrogen atoms.
Common Reagents and Conditions
Amines: Reacts with primary and secondary amines under mild conditions to form carbamates.
Water: Hydrolysis occurs readily in aqueous environments.
Alcohols: Can react with alcohols to form esters.
Major Products Formed
Carbamates: Formed by the reaction with amines.
Ureas: Formed by the reaction with primary amines.
Esters: Formed by the reaction with alcohols.
Wissenschaftliche Forschungsanwendungen
Diethyl chlorocarbonimidate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce the chlorocarbonimidate group into molecules.
Biology: Employed in the modification of biomolecules for various studies.
Medicine: Utilized in the synthesis of pharmaceutical intermediates and active compounds.
Industry: Applied in the production of agrochemicals and specialty chemicals.
Wirkmechanismus
The mechanism of action of diethyl chlorocarbonimidate involves its reactivity with nucleophiles. The chlorocarbonimidate group is highly electrophilic, making it susceptible to attack by nucleophiles such as amines and alcohols. This reactivity allows it to form stable carbamate and urea linkages, which are essential in various chemical and biological processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diethyl carbonate: Used as a solvent and reagent in organic synthesis.
Diethyl azodicarboxylate: Employed in the Mitsunobu reaction and other organic transformations.
Diethyl malonate: Used as a building block in the synthesis of various organic compounds.
Uniqueness
Diethyl chlorocarbonimidate is unique due to its ability to introduce the chlorocarbonimidate functional group into molecules, which is not commonly found in other similar compounds. This unique reactivity makes it a valuable reagent in organic synthesis and various industrial applications.
Eigenschaften
CAS-Nummer |
24770-45-4 |
|---|---|
Molekularformel |
C5H10ClNO2 |
Molekulargewicht |
151.59 g/mol |
IUPAC-Name |
N-chloro-1,1-diethoxymethanimine |
InChI |
InChI=1S/C5H10ClNO2/c1-3-8-5(7-6)9-4-2/h3-4H2,1-2H3 |
InChI-Schlüssel |
ANTFPCQMKHRRTO-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=NCl)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




